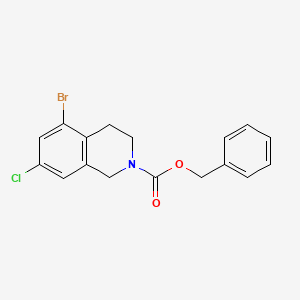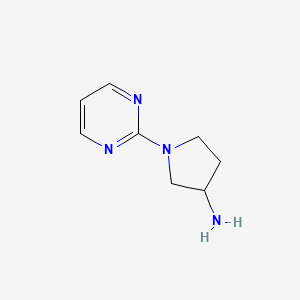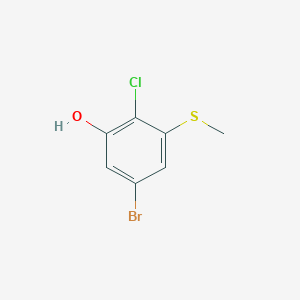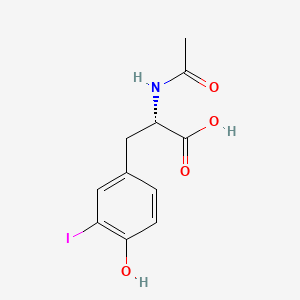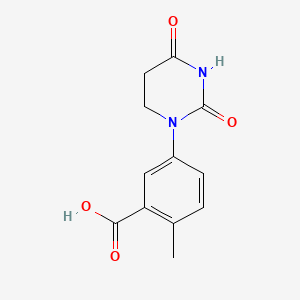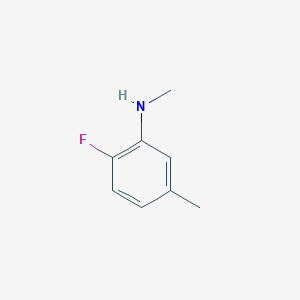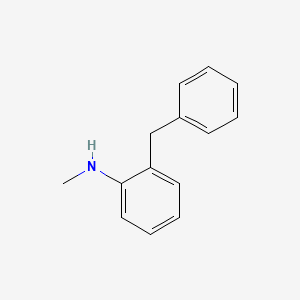
2-benzyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-N-methylaniline is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where the nitrogen atom is bonded to a benzyl group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-N-methylaniline can be synthesized through several methods. One common method involves the N-methylation of secondary amines under solvent-free ball milling conditions. This method uses formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent in a reductive amination reaction . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with NaOH as the base .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient and scalable methods such as the hydrogen autotransfer procedure. This method uses transition metal catalysts to dehydrogenate alcohols, forming reactive aldehydes or ketones that undergo further reactions to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, bromination, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and acyl chlorides for acylation are commonly used.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Nitro, bromo, and acyl derivatives
Scientific Research Applications
2-Benzyl-N-methylaniline has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-N-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with a single methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: Contains two methyl groups attached to the nitrogen atom, making it more sterically hindered compared to 2-benzyl-N-methylaniline.
N-Benzylaniline: Similar to this compound but lacks the additional methyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a benzyl and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
51570-52-6 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-benzyl-N-methylaniline |
InChI |
InChI=1S/C14H15N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
InChI Key |
NRLRYMMORWSFTE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


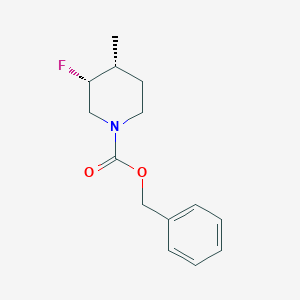
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
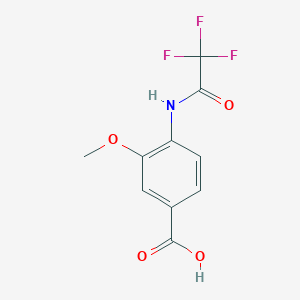
![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
